5-Amino-2-(3,5-dimethyl-pyrazol-1-yl)-benzoic acid

Description

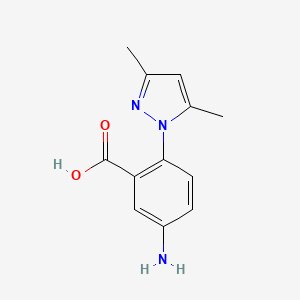

5-Amino-2-(3,5-dimethyl-pyrazol-1-yl)-benzoic acid is a heterocyclic compound featuring a benzoic acid backbone substituted with a 3,5-dimethyl-pyrazole moiety at the 2-position and an amino group at the 5-position. This structure combines aromatic and heterocyclic elements, making it a candidate for diverse applications in medicinal chemistry, materials science, and coordination chemistry. Notably, the compound is listed as discontinued in commercial catalogs (e.g., CymitQuimica), suggesting challenges in synthesis, stability, or market demand .

Properties

IUPAC Name |

5-amino-2-(3,5-dimethylpyrazol-1-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-7-5-8(2)15(14-7)11-4-3-9(13)6-10(11)12(16)17/h3-6H,13H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAVFCABVTRSAIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=C(C=C(C=C2)N)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-(3,5-dimethyl-pyrazol-1-yl)-benzoic acid typically involves the following steps:

Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with an appropriate benzoic acid derivative under acidic or basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and catalytic processes may be employed.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxylamine or amine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be employed under acidic or basic conditions.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: Hydroxylamine or amine derivatives.

Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

5-Amino-2-(3,5-dimethyl-pyrazol-1-yl)-benzoic acid is a chemical compound with a molecular weight of 231.25100 . Research indicates that it may have applications in diverse biological activities, particularly in pharmacology and possibly in agriculture.

Use as a Building Block

5-aminopyrazoles, which share structural similarities with this compound, can be used as synthons and building blocks for creating many heterocyclic products and act as a binucleophile . Combining 5-aminopyrazoles with 1,3-dielectrophiles is useful in the preparation of bicyclic nitrogen heterocycles, especially in creating condensed heterocycles such as pyrazolo [3,4- .

Pharmaceutical Research

This compound and its derivatives have been explored for various biological activities:

- Antitumor Activity Pyrazole derivatives have demonstrated antitumor properties by inhibiting oncogenic pathways like BRAF(V600E) and EGFR. Studies have shown that certain pyrazole derivatives can induce apoptosis in breast cancer cell lines when combined with doxorubicin, showing a synergistic effect that enhances cytotoxicity.

- Antimicrobial Properties Pyrazole derivatives, related to this compound, have shown effectiveness against various bacterial strains and fungi. Certain synthesized pyrazole carboxamides have demonstrated antifungal activity against pathogens like Candida albicans and Aspergillus flavus in in vitro studies.

- Anti-inflammatory Effects Pyrazole compounds are recognized for their anti-inflammatory properties, often involving the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) enzymes.

Study of Structure-Activity Relationships (SAR)

Structural modifications influence the biological activity of this compound. The presence of methyl groups on the pyrazole ring can enhance lipophilicity and biological activity, improving interaction with cellular targets. Substituents on the aromatic ring significantly affect potency and selectivity against specific biological targets.

Anti-tubercular research

The polar modifications off the pyrazole ring have been explored for antitubercular activity .

Other potential activities

PABA compounds, which are similar to the compound of interest, have demonstrated anticancer, anti-Alzheimer's, antibacterial, antiviral, antioxidant, and anti-inflammatory properties .

Antitumor Efficacy

One study investigated the effect of 4-(3,5-Dimethylpyrazolyl)benzoic acid on breast cancer cells. The results indicated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways.

Antifungal Activity

Mechanism of Action

The mechanism of action of 5-Amino-2-(3,5-dimethyl-pyrazol-1-yl)-benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of enzymatic activity, receptor binding, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 5-amino-2-(3,5-dimethyl-pyrazol-1-yl)-benzoic acid can be contextualized by comparing it with related pyrazole-containing benzoic acid derivatives. Below is a detailed analysis:

Structural Analogues

Functional Differences

- Acidity and Solubility: The carboxylic acid group in this compound enhances water solubility compared to methanone derivatives like 16b. The amino group further increases polarity, favoring hydrogen-bonding interactions.

- Reactivity : Unlike hydrazide derivatives (e.g., compound 15), which undergo condensation reactions to form heterocycles, the carboxylic acid group in the target compound may participate in salt formation or esterification.

- Coordination Chemistry : The pyrazole and carboxylic acid groups enable dual binding modes for metal ions, distinguishing it from simpler pyridine-based ligands.

Crystallographic Insights

While direct crystallographic data for the target compound is absent in the provided evidence, tools like SHELXL and OLEX2 are widely used to resolve structures of similar pyrazole derivatives. These programs aid in analyzing bond lengths, angles, and intermolecular interactions critical for understanding stability and reactivity.

Notes

- Commercial Availability: The discontinued status of this compound highlights the need for alternative synthesis routes or analogues.

- Research Gaps : Comparative studies on its thermodynamic stability, biological activity, and coordination behavior relative to analogues are lacking in the provided evidence.

Biological Activity

5-Amino-2-(3,5-dimethyl-pyrazol-1-yl)-benzoic acid (commonly referred to as 5-Amino-DMPBA) is an organic compound belonging to the class of benzoic acids. It possesses a significant amino group and a 3,5-dimethyl-pyrazol-1-yl moiety, which contribute to its diverse biological activities. This article explores the biological activity of 5-Amino-DMPBA, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 5-Amino-DMPBA can be represented as follows:

- IUPAC Name : 5-amino-2-(3,5-dimethylpyrazol-1-yl)benzoic acid

- Molecular Formula : C12H13N3O2

- Molecular Weight : 231.25 g/mol

The biological activity of 5-Amino-DMPBA is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may act as an enzyme inhibitor , modulating enzymatic pathways involved in cellular signaling and metabolic processes. Its structural characteristics allow it to bind selectively to specific targets, enhancing its potential as a therapeutic agent.

Enzyme Inhibition

Research indicates that 5-Amino-DMPBA exhibits inhibitory effects on certain enzymes, making it valuable in biochemical studies. For instance, it has been suggested that this compound could inhibit enzymes associated with inflammatory processes or cancer cell proliferation .

Anticancer Potential

The pyrazole-containing structure of 5-Amino-DMPBA is linked to various anticancer activities. Studies have shown that similar compounds can inhibit the growth of multiple cancer cell lines, including lung, colorectal, and breast cancers . The mechanism often involves interference with cell cycle progression and induction of apoptosis in cancer cells .

Table: Summary of Biological Activities

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of pyrazole derivatives, compounds similar to 5-Amino-DMPBA were tested on various cancer cell lines. The results indicated significant antiproliferative effects on MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells. The study highlighted the importance of structural modifications in enhancing bioactivity .

Molecular Modeling Studies

Molecular modeling studies have been conducted to predict the binding affinity of 5-Amino-DMPBA with target proteins. These studies suggest that the compound can effectively bind to active sites of enzymes involved in cancer progression and inflammation, reinforcing its potential as a lead compound for drug development .

Q & A

Q. What are the optimal synthetic routes for 5-amino-2-(3,5-dimethyl-pyrazol-1-yl)-benzoic acid, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves coupling 3,5-dimethylpyrazole with a functionalized benzoic acid precursor. Key steps include:

- Amide coupling or nucleophilic substitution to attach the pyrazole moiety to the benzoic acid backbone.

- Acid hydrolysis under controlled pH (e.g., ammonium acetate buffer at pH 6.5) to preserve the amino group .

- Purification via recrystallization or column chromatography, monitored by HPLC or TLC.

Intermediates should be characterized using ¹H/¹³C NMR to confirm regioselectivity and FT-IR to verify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

Q. How can researchers resolve discrepancies in spectroscopic data for this compound?

Methodological Answer: Contradictions in NMR or mass spectrometry data often arise from tautomerism (pyrazole ring) or solvent-dependent shifts. To address this:

- Perform variable-temperature NMR to observe dynamic equilibria.

- Use X-ray crystallography to unambiguously assign the structure, as demonstrated for related pyrazole-benzoic acid hybrids .

- Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula .

Q. What strategies improve the compound’s solubility for in vitro assays?

Methodological Answer:

- Salt formation : React with sodium bicarbonate to generate a water-soluble carboxylate salt.

- Co-solvent systems : Use DMSO-water gradients (≤10% DMSO) to maintain biocompatibility.

- Micellar encapsulation : Employ non-ionic surfactants (e.g., Tween-80) for hydrophobic phases .

Advanced Research Questions

Q. How does the electronic structure of the pyrazole ring influence the compound’s coordination chemistry?

Methodological Answer: The 3,5-dimethylpyrazole group acts as a N,N'-bidentate ligand , with steric effects from methyl groups modulating metal-binding affinity. To study this:

- Conduct UV-Vis titration with transition metals (e.g., Cu²⁺, Zn²⁺) to determine binding constants.

- Use DFT calculations (B3LYP/6-31G*) to map frontier molecular orbitals and predict reactivity .

- Compare with crystallographic data to correlate theoretical and experimental geometries .

Q. What analytical techniques are critical for assessing purity in polymorph screening?

Methodological Answer:

Q. How can researchers mechanistically study the compound’s stability under physiological conditions?

Methodological Answer:

- Forced degradation studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (ICH Q1B) conditions.

- LC-MS/MS analysis : Identify degradation products; use isotopic labeling to trace reaction pathways.

- Kinetic modeling : Apply Arrhenius equations to predict shelf-life at 25°C based on accelerated stability data .

Data Contradiction Analysis

Q. How to address conflicting bioactivity results across cell lines?

Methodological Answer:

- Dose-response normalization : Account for differences in cell permeability using logP calculations (e.g., ClogP ≈ 2.1 for this compound).

- Metabolic profiling : Use LC-MS to quantify intracellular concentrations and rule out efflux pump interference.

- Transcriptomic analysis : Compare gene expression in responsive vs. resistant cell lines to identify target pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.